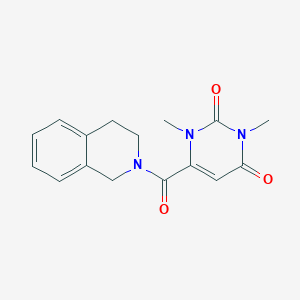![molecular formula C15H10N2O4 B11063817 6-amino-8-(furan-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11063817.png)
6-amino-8-(furan-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a chromene core fused with a dioxolo ring and a furan ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE can be achieved through multi-step organic synthesis. One efficient method involves the use of nickel (II) chromite nanoparticles as a catalyst. This method includes a three-component condensation reaction between aromatic aldehydes, Meldrum’s acid, and active methylene compounds such as 4-hydroxycoumarin or 3,4-methylenedioxyphenol. The reaction is carried out under ethanol-drop grinding at room temperature, resulting in high yields of the target compound .
Chemical Reactions Analysis
6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism by which 6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar compounds to 6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE include:
(6-Oxo-6H-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid: This compound shares a similar chromene core but differs in its functional groups.
Pyrano[c]chromenediones: These compounds have a similar fused ring structure but differ in their specific substituents and functional groups. The uniqueness of 6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10N2O4 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
6-amino-8-(furan-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C15H10N2O4/c16-6-9-14(10-2-1-3-18-10)8-4-12-13(20-7-19-12)5-11(8)21-15(9)17/h1-5,14H,7,17H2 |
InChI Key |
JFTDWGACFYJDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11063734.png)
![2-(4,5-dimethoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11063742.png)
![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11063744.png)

![1,3-dimethyl-5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11063753.png)
![2-[2-(3,4-Diethoxyphenyl)-1-(pyrrolidin-1-yl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11063756.png)
![Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11063768.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11063770.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11063777.png)
![methyl 3-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11063781.png)
![4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11063784.png)
![2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid](/img/structure/B11063799.png)
![4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzamide](/img/structure/B11063806.png)
![4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile](/img/structure/B11063807.png)
